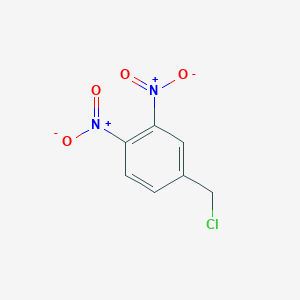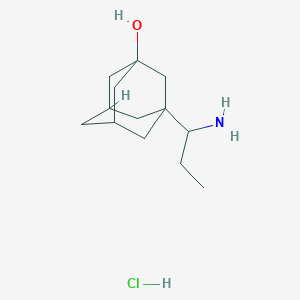
4-(Chloromethyl)-1,2-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,2-dinitrobenzene is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group (-CH2Cl) and two nitro groups (-NO2) at the 1 and 2 positions
Mécanisme D'action
Target of Action
Similar compounds such as 2’-fluoro-4’-chloromethyl-cytidine triphosphate have been found to inhibit the replication of certain viruses by targeting their rna polymerase .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent binding . This interaction could result in changes to the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Related compounds have been shown to affect the replication of certain viruses by inhibiting their rna polymerase . This suggests that 4-(Chloromethyl)-1,2-dinitrobenzene could potentially interfere with the replication of certain organisms, affecting their growth and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential effects in a biological system .
Result of Action
Based on the potential inhibition of rna polymerase suggested by related compounds , it could potentially interfere with the replication of certain organisms, leading to a decrease in their growth and proliferation.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dinitrobenzene typically involves the nitration of chloromethylbenzene. The process can be summarized as follows:
Nitration Reaction: Chloromethylbenzene is treated with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The nitration reaction introduces nitro groups at the 1 and 2 positions of the benzene ring.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to maintain precise control over reaction conditions and to ensure consistent product quality.
Purification: Employing large-scale purification techniques such as distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,2-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst, or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Hydrogenation reactions are carried out under high pressure with catalysts like palladium on carbon (Pd/C). Chemical reductions using SnCl2 are performed in acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-(Hydroxymethyl)-1,2-dinitrobenzene, 4-(Aminomethyl)-1,2-dinitrobenzene, and 4-(Thiophenylmethyl)-1,2-dinitrobenzene can be formed.
Reduction Products: Reduction of nitro groups yields 4-(Chloromethyl)-1,2-diaminobenzene.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,2-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloromethyl groups. It serves as a model compound for understanding the behavior of similar functional groups in biological systems.
Medicine: Research into potential pharmaceutical applications includes studying its derivatives for antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also explored for use in materials science and nanotechnology.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1-nitrobenzene: Similar structure but with only one nitro group. It is less reactive compared to 4-(Chloromethyl)-1,2-dinitrobenzene due to the presence of only one electron-withdrawing group.
4-(Bromomethyl)-1,2-dinitrobenzene: Similar structure with a bromomethyl group instead of a chloromethyl group. Bromine is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-1,3-dinitrobenzene: The nitro groups are positioned differently, affecting the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and two nitro groups in specific positions on the benzene ring. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound for various chemical transformations and applications in scientific research.
Propriétés
IUPAC Name |
4-(chloromethyl)-1,2-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQWPESNVPHXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89692-62-6 |
Source


|
| Record name | 4-(chloromethyl)-1,2-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)



![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)


![1-(3,4-difluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide](/img/structure/B2490340.png)

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)

